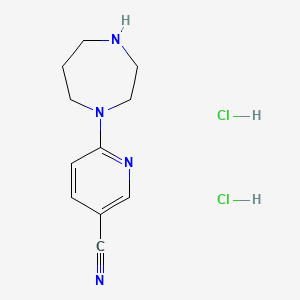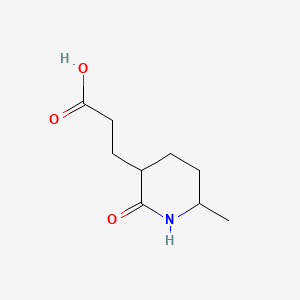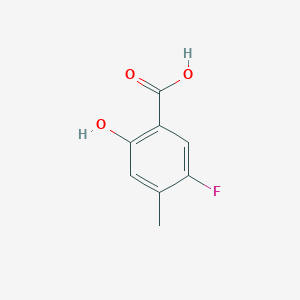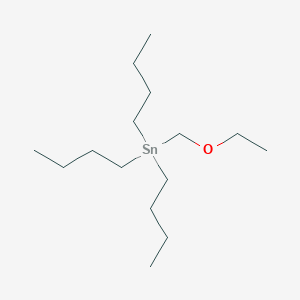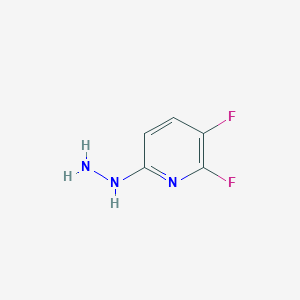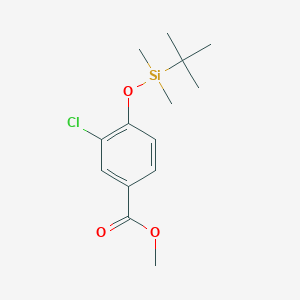
Methyl 4-tert-butyldimethylsilyloxy-3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoate ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate typically involves the reaction of 4-hydroxy-3-chlorobenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated position, using reagents like RLi or RMgX .
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate exerts its effects involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, making the protected hydroxyl group less reactive and more stable under various reaction conditions. This stability is due to the formation of a strong Si-O bond and the steric bulk provided by the tert-butyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Methoxymethyl ethers: Used as protecting groups but are more susceptible to acidic conditions.
Benzyl ethers: Another class of protecting groups but can be cleaved under hydrogenolysis conditions.
Uniqueness
Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is unique due to its high stability and resistance to hydrolysis, making it an excellent choice for protecting hydroxyl groups in complex synthetic routes. Its stability under both acidic and basic conditions sets it apart from other protecting groups .
Propiedades
Fórmula molecular |
C14H21ClO3Si |
|---|---|
Peso molecular |
300.85 g/mol |
Nombre IUPAC |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-3-chlorobenzoate |
InChI |
InChI=1S/C14H21ClO3Si/c1-14(2,3)19(5,6)18-12-8-7-10(9-11(12)15)13(16)17-4/h7-9H,1-6H3 |
Clave InChI |
HDGFWKCYJLXQKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


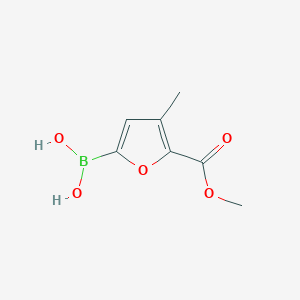
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B13461791.png)
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid](/img/structure/B13461795.png)
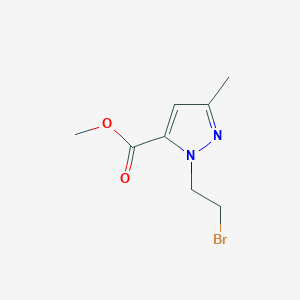
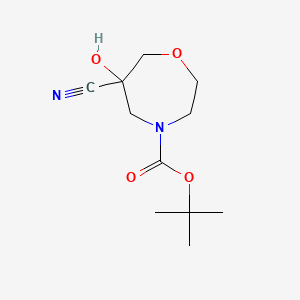
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
